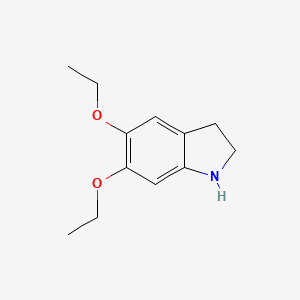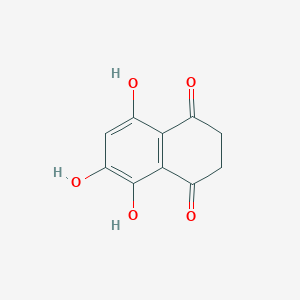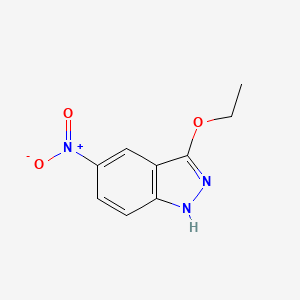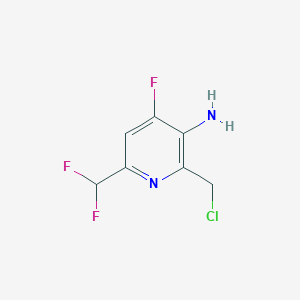
2-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridin-3-amine is a heterocyclic organic compound that contains a pyridine ring substituted with chloromethyl, difluoromethyl, and fluorine groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridin-3-amine typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a pyridine derivative.
Difluoromethylation: The difluoromethyl group can be introduced using difluoromethylating reagents such as difluoromethyl phenoxathiinium tetrafluoroborate (PT-CF2H+ BF4−) under photoredox catalysis.
Fluorination: The fluorine atom can be introduced using electrophilic fluorinating agents such as Selectfluor.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridin-3-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines and thiols.
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction Reactions: Reduction of the difluoromethyl group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of partially or fully reduced pyridine derivatives.
Applications De Recherche Scientifique
2-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridin-3-amine has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: Utilized in the development of advanced materials with specific electronic or optical properties.
Biological Studies: Employed in the study of enzyme inhibition and receptor binding due to its unique structural features.
Mécanisme D'action
The mechanism of action of 2-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridin-3-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. The difluoromethyl and fluorine groups enhance the compound’s binding affinity and selectivity for specific targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Chloromethyl)-4-fluoropyridine: Lacks the difluoromethyl group, resulting in different chemical properties and reactivity.
6-(Difluoromethyl)-4-fluoropyridin-3-amine:
2-(Chloromethyl)-6-(trifluoromethyl)-4-fluoropyridin-3-amine: Contains a trifluoromethyl group instead of a difluoromethyl group, leading to different electronic and steric effects.
Uniqueness
2-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridin-3-amine is unique due to the presence of both chloromethyl and difluoromethyl groups on the pyridine ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity towards nucleophiles and enhanced binding affinity for biological targets, making it a valuable compound for various scientific applications.
Propriétés
Formule moléculaire |
C7H6ClF3N2 |
|---|---|
Poids moléculaire |
210.58 g/mol |
Nom IUPAC |
2-(chloromethyl)-6-(difluoromethyl)-4-fluoropyridin-3-amine |
InChI |
InChI=1S/C7H6ClF3N2/c8-2-5-6(12)3(9)1-4(13-5)7(10)11/h1,7H,2,12H2 |
Clé InChI |
OLHPIDGOTMPXHV-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(N=C1C(F)F)CCl)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2H-Pyran-2-one, 6-methyl-4-[(trimethylsilyl)ethynyl]-](/img/structure/B11892916.png)
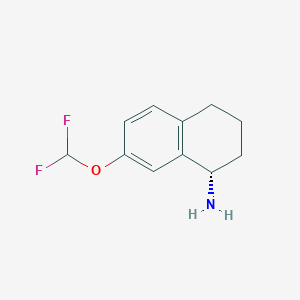



![n-[2-(4-Nitrophenyl)ethyl]propan-2-amine](/img/structure/B11892949.png)
